Methyl 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate
Overview
Description
Methyl 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with 2-chloroquinazoline to form 2-(4-nitrophenyl)quinazoline. This intermediate is then reacted with methyl 3-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified for specific applications .
Scientific Research Applications
Methyl 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial quorum sensing, thereby reducing biofilm formation and virulence . Molecular docking studies have shown that this compound binds effectively to bacterial transcriptional regulators, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methyl-quinazolin-4(3H)-one: Known for its antimicrobial and anticancer activities.
1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas: Exhibits potent antibacterial and antitubercular activities.
Uniqueness
Methyl 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit bacterial quorum sensing and biofilm formation sets it apart from other quinazoline derivatives .
Properties
IUPAC Name |
methyl 3-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-30-22(27)15-5-4-6-16(13-15)23-21-18-7-2-3-8-19(18)24-20(25-21)14-9-11-17(12-10-14)26(28)29/h2-13H,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBAXBXZNUMTHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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